molecular formula C20H19N3O4S2 B3018620 N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide CAS No. 864974-72-1

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide

Cat. No.: B3018620
CAS No.: 864974-72-1
M. Wt: 429.51
InChI Key: AOIFWAKXGDGOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research on thiophene-3-carboxamide derivatives has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies on biologically active thiophene-3-carboxamide derivatives demonstrated their potential in combating bacterial and fungal infections due to their structure-activity relationship, which contributes to their antimicrobial efficacy (Vasu et al., 2003). Such properties make these derivatives valuable in the development of new antimicrobial agents.

Heterocyclic Synthesis Applications

Thiophene-3-carboxamide and its derivatives are also crucial in heterocyclic chemistry, where they serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of new antibiotic and antibacterial drugs utilizing thiophene-2-carboxamide indicates the role these compounds play in medicinal chemistry, contributing to the development of novel therapeutic agents with potential antibiotic properties (G. Ahmed, 2007).

Enzyme Inhibition

Another important area of application for thiophene derivatives involves enzyme inhibition. Thiophene-2-carboxamide Schiff base derivatives, for instance, have been explored for their potential as cholinesterase inhibitors, which could have implications in treating neurodegenerative diseases such as Alzheimer's (N. Kausar et al., 2021). The ability to inhibit specific enzymes effectively makes these compounds significant in pharmaceutical research.

Material Science

In the field of material science, thiophene derivatives have been utilized in the synthesis of polyamides and other polymers, demonstrating their utility in creating novel materials with specific properties, such as high thermal stability and solubility in various solvents. Such materials could find applications in a range of industries, from electronics to coatings (V. Ubale et al., 2001).

Properties

IUPAC Name

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-21-19(25)17-12-13-28-20(17)22-18(24)14-8-10-16(11-9-14)29(26,27)23(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIFWAKXGDGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.